molecular formula C7H8N2O3 B13949423 5-(Aminomethyl)-2-nitrophenol

5-(Aminomethyl)-2-nitrophenol

Katalognummer: B13949423
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: KXCZNTQCGWRQPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-2-nitrophenol is an organic compound that features both an amino group and a nitro group attached to a phenolic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-nitrophenol typically involves the nitration of 2-aminomethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-(Aminomethyl)-2-aminophenol.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-(Aminomethyl)-2-aminophenol.

    Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, further contributing to the compound’s biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Aminomethyl)-2-aminophenol: Similar structure but with an additional amino group instead of a nitro group.

    2-Aminomethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-hydroxybenzylamine: Similar functional groups but different positioning on the aromatic ring.

Uniqueness

5-(Aminomethyl)-2-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenolic ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

5-(aminomethyl)-2-nitrophenol

InChI

InChI=1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4,8H2

InChI-Schlüssel

KXCZNTQCGWRQPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CN)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.